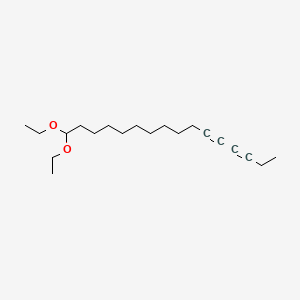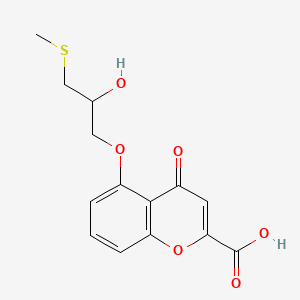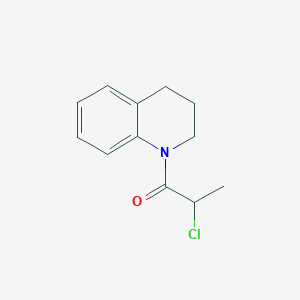![molecular formula C12H11ClN2OS B1622301 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 318234-26-3](/img/structure/B1622301.png)
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 318234-26-3 and Linear Formula: C12H11ClN2OS1. It has a molecular weight of 266.751. The compound is solid in physical form1.
Synthesis Analysis
The synthesis of this compound has been mentioned in a few studies. For instance, a series of novel 3-(5-chloro/phenoxy-3-methyl-1-phenylpyrazo-4-yl)isoazolo-N-substituted phenyl-dehydronorcantharidimide derivatives were synthesized by the 1,3-dipolar cycloaddition reaction2.Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN2OS/c1-15-12(13)10(7-16)11(14-15)8-17-9-5-3-2-4-6-9/h2-7H,8H2,1H31. This code provides a unique identifier for the molecular structure of this compound.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, it is known that this compound can participate in 1,3-dipolar cycloaddition reactions2.Physical And Chemical Properties Analysis
This compound has a melting point range of 105 - 1071. It has a purity of 95%1.Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
This compound serves as a versatile intermediate in the synthesis of new pyrazole derivatives, offering insights into its structural properties through X-ray diffraction analysis. Studies like those conducted by Xu and Shi (2011) reveal the crystal structure, demonstrating the compound's potential for further chemical manipulation and application in material science (Xu & Shi, 2011).
Molecular Interactions and Assembly
Research highlights the molecule's ability to form sheets built from π-stacked hydrogen-bonded chains, as investigated by Trilleras et al. (2014). Such characteristics are crucial for developing advanced materials with specific molecular orientations and properties (Trilleras et al., 2014).
Chemical Reactivity and Applications
The compound's reactivity has been explored in the context of synthesizing bipyrazoles and dihydropyrazoles, providing a foundation for creating molecules with potential pharmaceutical applications. For instance, Cuartas et al. (2017) demonstrated its role in producing reduced bipyrazoles, highlighting the synthetic versatility of this pyrazole derivative (Cuartas et al., 2017).
Potential Antimicrobial Agents
Further extending its applications, studies like those by Bhat et al. (2016) have synthesized new pyrazole derivatives as potential antimicrobial agents. These investigations underline the compound's role in developing new drugs and treatments, reflecting its importance in medicinal chemistry (Bhat et al., 2016).
Advanced Synthesis Techniques
Research also delves into advanced synthesis techniques, such as ultrasonics-promoted synthesis, which Trilleras et al. (2013) employed to create dihydropyrazole derivatives. This method highlights the efficiency and innovation in chemical synthesis processes using this compound (Trilleras et al., 2013).
Safety And Hazards
The safety information available indicates that this compound is an irritant1. The hazard statements associated with it include H302, H312, H315, H319, H332, and H3351. Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P4041.
Direcciones Futuras
The future directions for this compound are not explicitly mentioned in the search results. However, given its involvement in 1,3-dipolar cycloaddition reactions2, it could potentially be used in the synthesis of a variety of novel compounds. Further research may reveal more about its potential applications.
Propiedades
IUPAC Name |
5-chloro-1-methyl-3-(phenylsulfanylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-15-12(13)10(7-16)11(14-15)8-17-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXOYVVIFLGTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=CC=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377144 | |
| Record name | 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde | |
CAS RN |
318234-26-3 | |
| Record name | 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



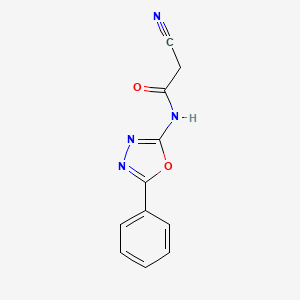
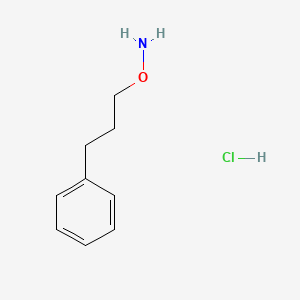
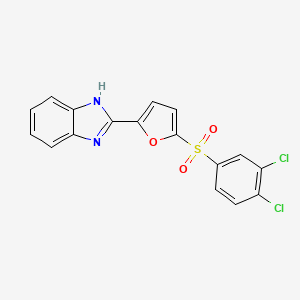
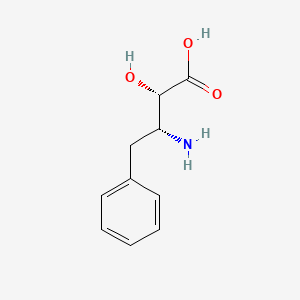
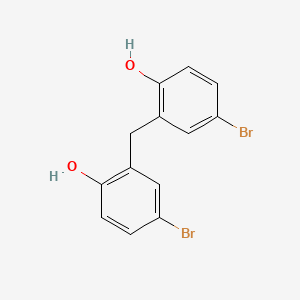
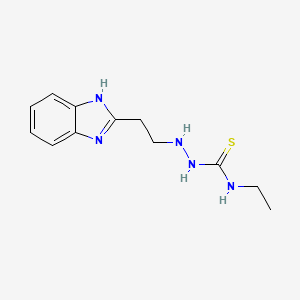

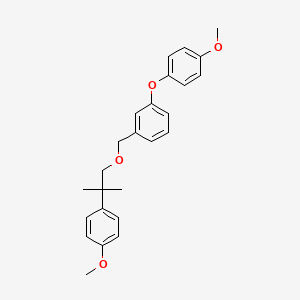
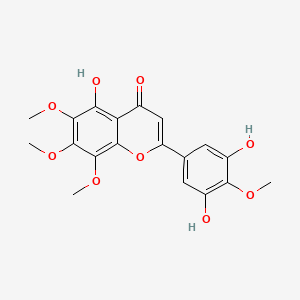
![Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-octylphenyl ester](/img/structure/B1622231.png)
